3-Ethylfuran-2,5-dione
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Overview
Description
3-Ethylfuran-2,5-dione is an organic compound belonging to the furan family. It is characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms, with an ethyl group attached to the third carbon and two carbonyl groups at the second and fifth positions. This compound is known for its diverse applications in various fields, including medical, environmental, and industrial research.
Mechanism of Action
Target of Action
This compound is a derivative of furan, a heterocyclic organic compound, which is known to interact with various biological targets
Mode of Action
Furan derivatives are known to undergo various chemical reactions, including oxidation and halogenation . These reactions can lead to changes in the target molecules, potentially altering their function. More detailed studies are required to elucidate the specific interactions of 3-Ethylfuran-2,5-dione with its targets.
Biochemical Pathways
Furan derivatives are involved in various biochemical processes, including the oxidation of furan and its substituted
Pharmacokinetics
A study on the kinetic behavior of a related compound, furan-2,5-dione, suggests that it reacts with cl atoms in the gas phase, forming an adduct intermediate . This could potentially influence the bioavailability of this compound, but more research is needed to confirm this.
Result of Action
Given the chemical reactivity of furan derivatives, it is possible that this compound could induce changes in cellular function or structure . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the reaction of Furan-2,5-dione with Cl atoms is influenced by factors such as temperature and pressure Similarly, the action of this compound could be affected by various environmental conditions
Biochemical Analysis
Cellular Effects
Furan derivatives have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism
Molecular Mechanism
Furan derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylfuran-2,5-dione can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds. This method is highly efficient and widely used for the preparation of furans . Another method involves the cycloisomerization of conjugated allenones using gold nanoparticles supported on titanium dioxide as a catalyst. This reaction is accelerated by acetic acid and can be performed under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Paal-Knorr method due to its simplicity and high yield. The reaction conditions are optimized to ensure maximum efficiency and purity of the final product. Additionally, the use of advanced catalytic systems, such as gold nanoparticles, can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Ethylfuran-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine and chlorine can be used under controlled conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated furans and other substituted derivatives.
Scientific Research Applications
3-Ethylfuran-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials
Comparison with Similar Compounds
3-Ethylfuran-2,5-dione can be compared with other similar compounds, such as:
Furan-2,5-dione (maleic anhydride): Both compounds share a similar furan ring structure, but this compound has an additional ethyl group, which can influence its reactivity and applications.
2,5-Furandicarboxylic acid: This compound is another furan derivative with two carboxylic acid groups.
The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity, which make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-ethylfuran-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-2-4-3-5(7)9-6(4)8/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGOOCLYBPQWNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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